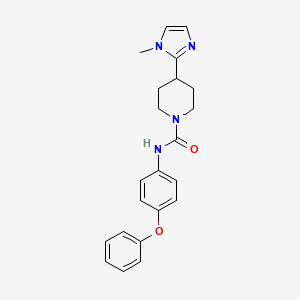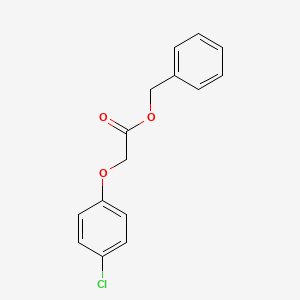![molecular formula C15H17N3O3 B5680990 5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5680990.png)
5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione, also known as MBI-10, is a small molecule inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and is a potential target for the treatment of type 2 diabetes and obesity. MBI-10 has shown promising results in preclinical studies and is being studied for its potential therapeutic use.
作用機序
5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione works by inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, this compound enhances insulin signaling and improves glucose tolerance and insulin sensitivity. This compound has also been shown to inhibit the growth and survival of cancer cells by targeting PTP1B.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in mouse models of type 2 diabetes. It has also been shown to inhibit the growth and survival of cancer cells. This compound has been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good pharmacokinetic properties. This compound has been shown to have low toxicity and is well-tolerated in preclinical studies. However, one limitation of this compound is that it is a PTP1B inhibitor, and its effects may be limited to diseases and conditions where PTP1B is implicated.
将来の方向性
There are several future directions for the study of 5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione. One potential direction is the development of this compound as a therapeutic agent for the treatment of type 2 diabetes and obesity. Further preclinical studies are needed to determine the efficacy and safety of this compound in these conditions. Another potential direction is the study of this compound in the treatment of cancer. PTP1B has been implicated in cancer cell growth and survival, and this compound may have potential as a cancer therapeutic agent. Further studies are needed to determine the efficacy and safety of this compound in cancer treatment.
合成法
5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-methyl-4-(4-morpholinyl)benzaldehyde with 2,4-thiazolidinedione to form the intermediate compound, which is then converted to this compound through a series of reactions.
科学的研究の応用
5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione has been studied extensively in preclinical models for its potential therapeutic use in the treatment of type 2 diabetes and obesity. It has been shown to improve glucose tolerance and insulin sensitivity in mouse models of type 2 diabetes. This compound has also been studied for its potential use in the treatment of cancer, as PTP1B has been implicated in cancer cell growth and survival.
特性
IUPAC Name |
(5E)-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-8-12(18-4-6-21-7-5-18)3-2-11(10)9-13-14(19)17-15(20)16-13/h2-3,8-9H,4-7H2,1H3,(H2,16,17,19,20)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMIINDSKIKUDI-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCOCC2)C=C3C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N2CCOCC2)/C=C/3\C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-furyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5680916.png)
![4-(1H-imidazol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5680924.png)
![9-[(3-ethyl-1H-pyrazol-5-yl)carbonyl]-2-[3-(1H-imidazol-1-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680930.png)
![1,3-benzodioxol-5-yl[4-(2-methoxyethoxy)piperidin-1-yl]acetic acid](/img/structure/B5680932.png)


![5-tert-butyl-4-{[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]methyl}-2-furamide](/img/structure/B5680960.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5680978.png)
![5-chloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxy-3(2H)-pyridazinone](/img/structure/B5680986.png)
![9-(2-methoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5680997.png)
![N-[(3S*,4R*)-1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-(5-methyl-2-furyl)pyrrolidin-3-yl]acetamide](/img/structure/B5681006.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5681014.png)